

1-Benzylazetidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Benzylazetidine-3-carboxylic acid

Cat. No.: B1364255

[Get Quote](#)

An In-Depth Technical Guide to **1-Benzylazetidine-3-carboxylic Acid**: Properties, Synthesis, and Applications

Introduction

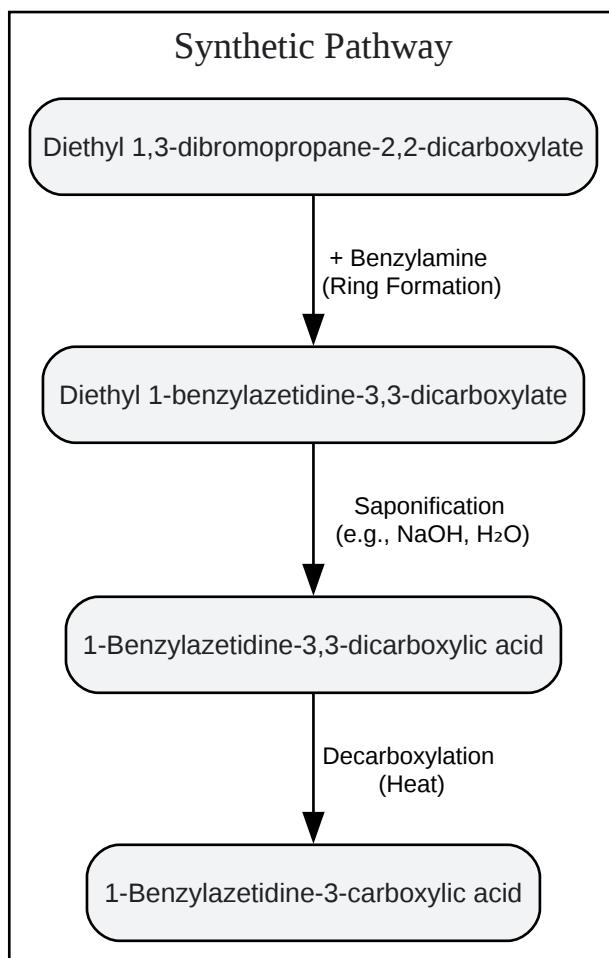
1-Benzylazetidine-3-carboxylic acid is a heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. It belongs to the class of non-proteinogenic, conformationally constrained amino acids. The molecule's unique architecture, featuring a strained four-membered azetidine ring, a carboxylic acid functional group, and a benzyl protecting group, makes it a highly versatile and valuable building block.^[1] The azetidine scaffold imparts a degree of structural rigidity that is highly sought after in drug design, allowing for more precise control over the spatial orientation of pharmacophoric elements. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **1-benzylazetidine-3-carboxylic acid**, intended for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The core of **1-benzylazetidine-3-carboxylic acid** is the azetidine ring, a four-membered nitrogen-containing heterocycle. The nitrogen atom is substituted with a benzyl group, which

serves as a common and readily removable protecting group. The carboxylic acid moiety at the 3-position provides a crucial handle for chemical modifications, such as amide bond formation.

Key Identifiers and Properties


Property	Value	Reference
IUPAC Name	1-benzylazetidine-3-carboxylic acid	[2]
CAS Number	94985-27-0	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[2] [3]
Molecular Weight	191.23 g/mol	[2] [3]
Appearance	White to faintly beige powder	
Monoisotopic Mass	191.094628657 Da	[2]
SMILES	C1C(CN1CC2=CC=CC=C2)C(=O)O	[2]
InChIKey	XVFKOLZJNKMHNLUHFFFAOYSA-N	[2]

Note: Some physical properties like melting point and boiling point are not consistently reported in publicly available literature, which is common for specialized chemical intermediates.

Synthesis and Purification

The synthesis of **1-benzylazetidine-3-carboxylic acid** is a multi-step process that typically begins with the construction of the azetidine ring. A common and effective strategy involves the intramolecular cyclization of a suitable precursor, followed by functional group manipulation. One well-established route proceeds via the decarboxylation of an N-benzyl-azetidine-3,3-dicarboxylic acid intermediate.[\[4\]](#)[\[5\]](#) This approach provides good yields and a reliable pathway to the target molecule.

Representative Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for **1-Benzylazetidine-3-carboxylic acid**.

Experimental Protocol: Synthesis via Decarboxylation

This protocol is a representative example based on established chemical principles for the final step of the synthesis.[\[5\]](#)

Objective: To synthesize **1-benzylazetidine-3-carboxylic acid** from 1-benzylazetidine-3,3-dicarboxylic acid.

Materials:

- 1-Benzylazetidine-3,3-dicarboxylic acid

- Deionized water or a high-boiling point solvent (e.g., toluene)
- Hydrochloric acid (for pH adjustment/workup)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.

Procedure:

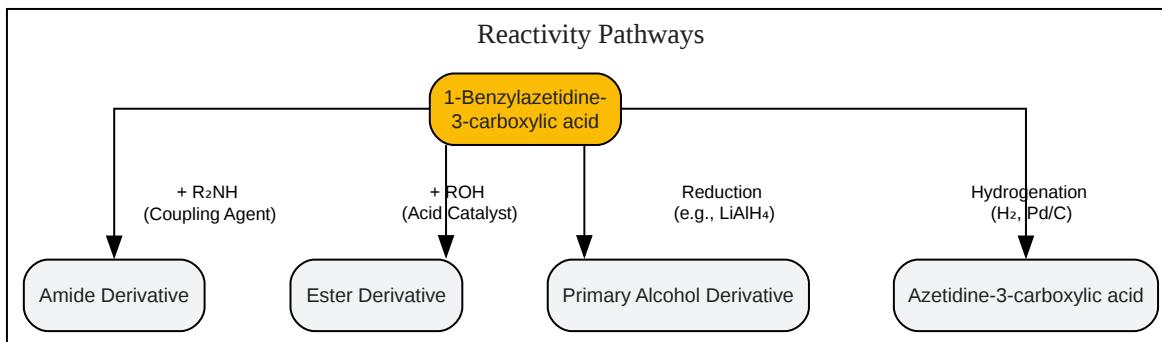
- **Dissolution:** Suspend the starting diacid material (e.g., 10.0 g) in deionized water (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- **Decarboxylation:** Heat the suspension to reflux (approximately 96-100°C).^[5] The solid should gradually dissolve as the reaction proceeds. Maintain reflux for 4-8 hours.
- **Reaction Monitoring:** Monitor the reaction's progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting diacid.
- **Cooling and Workup:** Once the reaction is complete, cool the solution to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, an extractive workup is performed.
- **Extraction (if necessary):** Acidify the aqueous solution to a pH of ~3-4 with hydrochloric acid. Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Chemical Reactivity and Stability

The reactivity of **1-benzylazetidine-3-carboxylic acid** is dictated by its three primary components: the carboxylic acid, the tertiary amine within the azetidine ring, and the N-benzyl group.

Reactivity of the Carboxylic Acid

The carboxylic acid group is the primary site for derivatization. It undergoes typical reactions of carboxylic acids, which are fundamental to its use as a building block.^[6]


- **Amide Bond Formation:** This is arguably the most critical reaction for its application in drug discovery. The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires an activating agent (e.g., HBTU, HATU, or carbodiimides like EDC) to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.^[7]
- **Esterification:** In the presence of an alcohol and an acid catalyst (Fischer esterification) or under milder conditions using coupling agents, the corresponding ester can be formed. Esters can serve as protecting groups for the carboxylic acid or as prodrugs that are hydrolyzed *in vivo* to release the active acidic drug.^[8]
- **Reduction:** The carboxylic acid can be reduced to the corresponding primary alcohol, 1-benzyl-3-(hydroxymethyl)azetidine, using strong reducing agents like lithium aluminum hydride (LiAlH_4) or borane complexes ($\text{BH}_3 \cdot \text{THF}$).

Reactivity involving the N-Benzyl Group

The N-benzyl group is a stable protecting group under many reaction conditions (e.g., amide coupling, esterification). However, it can be selectively removed when desired.

- **Debenzylation:** The most common method for removing the benzyl group is catalytic hydrogenation.^[5] Reacting the molecule with hydrogen gas (H_2) in the presence of a palladium catalyst (e.g., Pd/C or $\text{Pd(OH)}_2/\text{C}$) cleaves the benzyl C-N bond, yielding azetidine-3-carboxylic acid and toluene as a byproduct. This unmasks the secondary amine, which is then available for further functionalization.

Key Reactivity Pathways Diagram

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for **1-Benzylazetidine-3-carboxylic acid**.

Stability and Storage

1-Benzylazetidine-3-carboxylic acid is a stable solid at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place to prevent degradation from moisture.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of **1-Benzylazetidine-3-carboxylic acid**. The expected spectral characteristics are as follows:

- **¹H NMR Spectroscopy:** The proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene (CH_2) protons, multiplets for the protons on the azetidine ring, and a broad singlet for the acidic proton of the carboxylic acid, which is often exchangeable with D_2O .
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum is characterized by a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.^[9] Signals for the aromatic carbons of the benzyl group would appear between 125-140 ppm, along with signals for the benzylic carbon and the carbons of the azetidine ring.

- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically around $1700-1750\text{ cm}^{-1}$. A very broad O-H stretching band from $2500-3300\text{ cm}^{-1}$ is also characteristic of a carboxylic acid dimer.[9]
- Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak $[\text{M}]^+$ or, more commonly in electrospray ionization (ESI), the protonated molecule $[\text{M}+\text{H}]^+$ at $\text{m/z } 192.10$ or the deprotonated molecule $[\text{M}-\text{H}]^-$ at $\text{m/z } 190.09$.[10] Common fragmentation patterns would include the loss of the carboxyl group (-45 Da) and cleavage of the benzyl group.

Applications in Research and Drug Development

1-Benzylazetidine-3-carboxylic acid is primarily used as a specialized building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[1]

- Constrained Scaffolds: The rigid four-membered ring restricts the conformational freedom of molecules into which it is incorporated. This property is highly valuable in drug design for creating ligands that bind to biological targets with high affinity and selectivity. By locking a molecule into a specific bioactive conformation, binding entropy loss is minimized.
- Peptidomimetics: As a non-natural, cyclic amino acid analogue, it is used in the synthesis of peptidomimetics to improve metabolic stability and pharmacokinetic properties. Natural peptides are often rapidly degraded by proteases; incorporating scaffolds like azetidine can prevent this enzymatic breakdown.
- Combinatorial Chemistry: The molecule is a useful component for building combinatorial libraries of novel compounds for high-throughput screening.[11] The dual functionality of the protected amine and the carboxylic acid allows for sequential or orthogonal derivatization to create a large number of structurally diverse molecules.
- Intermediate for Bioactive Molecules: It serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.[12]

Conclusion

1-Benzylazetidine-3-carboxylic acid is a powerful and versatile chemical tool for researchers in organic synthesis and drug discovery. Its unique structural features—a conformationally constrained azetidine ring, a readily derivatizable carboxylic acid, and a stable yet removable N-benzyl protecting group—provide a robust platform for the design and synthesis of novel, structurally defined molecules. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for leveraging its full potential in the development of next-generation therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. indiamart.com [indiamart.com]
- 2. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 7. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 10. PubChemLite - 1-benzylazetidine-3-carboxylic acid (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 11. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 12. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- To cite this document: BenchChem. [1-Benzylazetidine-3-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1364255#1-benzylazetidine-3-carboxylic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com